2-Bromo-6-methylpyrimidin-4(3H)-one
Description
2-Bromo-6-methylpyrimidin-4(3H)-one is a halogenated pyrimidinone derivative with a bromine substituent at position 2 and a methyl group at position 6 of the pyrimidine ring. Pyrimidinones are heterocyclic compounds of significant interest in medicinal and synthetic chemistry due to their structural similarity to nucleic acid bases and their versatility as intermediates in drug development .
Propriétés
IUPAC Name |
2-bromo-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c1-3-2-4(9)8-5(6)7-3/h2H,1H3,(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBWAXWALGQJRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856983 | |
| Record name | 2-Bromo-6-methylpyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252566-49-7 | |
| Record name | 2-Bromo-6-methylpyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Reaction Mechanism and Conditions
Direct electrophilic bromination of the pyrimidinone ring is challenging due to electron-withdrawing effects from the carbonyl group, which deactivates the aromatic system. However, glacial acetic acid as a promoter enhances reactivity by protonating the hydroxyl group, stabilizing intermediates and directing bromination to the C-2 position. A protocol adapted from CN104098449B involves:
-
Solvent : 1,2-ethylene dichloride (3–7× substrate mass).
-
Bromide reagent : Elemental bromine (1:1 molar ratio to substrate).
-
Temperature : 30–50°C, with bromine addition over 1–3 hours.
Under these conditions, yields exceeding 98% are achievable for analogous brominated phenolic compounds, suggesting applicability to pyrimidinones with optimized parameters.
Table 1: Optimized Bromination Conditions for Aromatic Systems
Challenges and Modifications
-
Regioselectivity : The methyl group at C-6 may sterically hinder bromination at C-2. Computational modeling or isotopic labeling could refine positional control.
-
Side reactions : Over-bromination or oxidation of the pyrimidinone ring may occur. Stoichiometric control and low-temperature regimes mitigate this.
Cyclocondensation of Brominated Precursors
Synthesis via β-Ketoester Cyclization
A robust method involves cyclocondensation of brominated β-ketoesters with urea or thiourea. This approach constructs the pyrimidinone ring with pre-installed bromine and methyl groups. For example:
Table 2: Cyclocondensation Reaction Parameters
| Component | Role | Conditions |
|---|---|---|
| Brominated β-ketoester | Electrophilic ring precursor | Reflux in EtOH |
| Urea | Nitrogen source | NaOEt catalyst |
| Reaction time | 6–12 hours | 80–100°C |
This method avoids post-synthesis bromination but requires access to specialized β-ketoesters.
Alternative Routes Using Malononitrile Derivatives
Recent advances employ malononitrile derivatives for one-pot pyrimidinone synthesis. For instance, reacting 2-bromo-3-cyanoacetate with acetamidine hydrochloride in DMF yields 2-bromo-6-methylpyrimidin-4(3H)-one. Key advantages include:
-
Reduced steps : Integration of bromination and cyclization.
-
High purity : HPLC analysis shows >99% purity for analogous compounds.
Substitution Reactions Using Thiopyrimidinone Intermediates
S-Alkylation and Bromine Displacement
A versatile strategy involves synthesizing 2-thio-6-methylpyrimidin-4(3H)-one followed by bromine substitution:
Table 3: Substitution Reaction Example
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Thiopyrimidinone formation | Thiourea, EtOH, reflux | 2-thio-6-methylpyrimidin-4(3H)-one |
| S-Alkylation | 1,3-dibromopropane, K₂CO₃, DMF | 2-(3-bromopropylthio) derivative |
| Bromine displacement | HBr/AcOH, heat | This compound |
This method offers flexibility but requires handling toxic bromoalkyl reagents.
NMR Characterization
Post-synthesis validation is critical. For example, ¹H NMR of this compound should show:
-
δ 2.34 ppm (s, 3H, CH₃).
-
Absence of thioether protons (δ 2.47–3.45 ppm) confirms complete substitution.
Comparative Analysis of Methods
Yield and Scalability
Industrial Applicability
-
Direct bromination is preferred for large-scale synthesis due to minimal steps and high yields.
-
Cyclocondensation suits labs with access to brominated β-ketoesters.
-
Substitution reactions are reserved for specialized intermediates.
Analyse Des Réactions Chimiques
Types de réactions
La 2-Bromo-6-méthylpyrimidin-4(3H)-one peut subir différents types de réactions chimiques, notamment :
Réactions de substitution : l’atome de brome en position 2 peut être remplacé par d’autres nucléophiles tels que les amines, les thiols ou les alcoolates.
Réactions d’oxydation et de réduction : le groupe céto en position 4 peut participer à des réactions d’oxydation ou de réduction, conduisant à la formation de différents groupes fonctionnels.
Réactions de couplage : le composé peut subir des réactions de couplage avec des halogénures d’aryle ou d’alkyle en présence d’un catalyseur approprié.
Réactifs et conditions courantes
Réactions de substitution : les réactifs courants comprennent les amines, les thiols et les alcoolates. Les réactions sont généralement réalisées dans des solvants polaires tels que le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO) à des températures élevées.
Réactions d’oxydation et de réduction : des réactifs tels que le peroxyde d’hydrogène (H2O2) ou le borohydrure de sodium (NaBH4) peuvent être utilisés pour l’oxydation et la réduction, respectivement.
Réactions de couplage : des catalyseurs tels que le palladium sur carbone (Pd/C) ou l’iodure de cuivre(I) (CuI) sont couramment utilisés dans les réactions de couplage.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution avec des amines peuvent donner de la 2-amino-6-méthylpyrimidin-4(3H)-one, tandis que la réduction du groupe céto peut produire de la 2-bromo-6-méthylpyrimidin-4-ol.
Applications De Recherche Scientifique
La 2-Bromo-6-méthylpyrimidin-4(3H)-one a une large gamme d’applications en recherche scientifique, notamment :
Chimie : le composé est utilisé comme bloc de construction dans la synthèse de composés hétérocycliques plus complexes. Il sert d’intermédiaire dans la préparation de produits pharmaceutiques, de produits agrochimiques et de colorants.
Biologie : en recherche biologique, la 2-Bromo-6-méthylpyrimidin-4(3H)-one est utilisée pour étudier l’inhibition enzymatique et les interactions protéine-ligand. Elle peut agir comme ligand dans le développement d’inhibiteurs enzymatiques.
Médecine : le composé a des applications potentielles en chimie médicinale pour le développement de nouveaux médicaments. Ses dérivés peuvent présenter des activités antimicrobiennes, antivirales ou anticancéreuses.
Industrie : dans le secteur industriel, la 2-Bromo-6-méthylpyrimidin-4(3H)-one est utilisée dans la synthèse de produits chimiques et de matériaux spécialisés.
Mécanisme D'action
Le mécanisme d’action de la 2-Bromo-6-méthylpyrimidin-4(3H)-one dépend de son application spécifique. En chimie médicinale, le composé peut exercer ses effets en interagissant avec des cibles moléculaires spécifiques telles que des enzymes ou des récepteurs. L’atome de brome et le groupe céto jouent un rôle crucial dans la liaison aux sites actifs des enzymes, ce qui conduit à l’inhibition ou à la modulation de leur activité. Le composé peut également participer à des liaisons hydrogène et à des interactions hydrophobes avec les protéines cibles, affectant ainsi leur fonction et leur stabilité.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position of substituents on the pyrimidinone ring critically influences reactivity, solubility, and intermolecular interactions. Key analogs include:
6-Bromo-3-methylpyrimidin-4(3H)-one (CAS 1611464-74-4)
- Structure : Bromine at position 6, methyl at position 3.
- Molecular Formula : C₅H₅BrN₂O.
- Molecular Weight : 189.01 g/mol .
- Key Differences: The bromine at position 6 (vs. Methyl at position 3 may sterically hinder interactions compared to methyl at position 4.
2-Amino-5-bromo-6-methylpyrimidin-4(1H)-one
- Structure: Bromine at position 5, amino at position 2, methyl at position 5.
- Applications: Intermediate in antiviral and anticancer agents; the amino group enhances hydrogen-bonding capacity, improving solubility in polar solvents .
- Synthesis: Bromination of pyrimidinones under acidic conditions (e.g., acetic acid with bromine) is a common route .
5-Bromo-6-(difluoromethyl)pyrimidin-4(3H)-one
- Structure : Bromine at position 5, difluoromethyl at position 6.
- Synthesis : Generated via bromination of 6-(difluoromethyl)pyrimidin-4(3H)-one in acetic acid .
- Reactivity : The electron-withdrawing difluoromethyl group increases electrophilicity at position 5, facilitating cross-coupling reactions.
Fused-Ring Pyrimidinone Derivatives
Thieno-fused pyrimidinones exhibit distinct properties due to aromatic thiophene integration:
6-Bromo-1H-thieno[2,3-d]pyrimidin-4-one (CAS 215927-36-9)
- Structure: Thiophene fused to pyrimidinone, bromine at position 6.
- Molecular Formula : C₆H₃BrN₂OS.
- Safety Data : Classified as hazardous (GHS08); requires handling in ventilated environments .
- Applications : Used in kinase inhibitor development due to planar aromatic systems enhancing target binding .
6-Bromothieno[3,2-d]pyrimidin-4(1H)-one (CAS 56844-40-7)
Halogenated Pyridazinone and Quinazolinone Analogs
Compounds with alternative heterocyclic cores highlight functional group adaptability:
4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one (CAS 1178884-53-1)
- Molecular Formula : C₅H₄BrClN₂O.
- Reactivity : Chlorine at position 6 and bromine at position 4 enable sequential substitution reactions for diversification .
6-Bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one
Data Table: Key Properties of Selected Pyrimidinone Derivatives
Research Findings and Trends
- Synthetic Routes: Bromination of pyrimidinones typically employs bromine in acetic acid with potassium acetate as a base, yielding regioselective products .
- Hydrogen Bonding: Methyl and amino substituents influence crystal packing via C-H···O and N-H···O interactions, critical for solid-state stability .
- Safety Considerations: Brominated pyrimidinones often require hazard labeling (e.g., GHS08 for respiratory sensitization) .
Activité Biologique
2-Bromo-6-methylpyrimidin-4(3H)-one, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure allows for various interactions with biological macromolecules, leading to diverse pharmacological effects. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 252566-49-7
- Molecular Formula : C₇H₈BrN₃O
- Molecular Weight : 219.06 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromine atom enhances the compound's electrophilicity, allowing it to form stable interactions with nucleophilic sites on proteins and nucleic acids. This interaction can lead to modulation of enzyme activity, inhibition of cell proliferation, and potential anticancer effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it is effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways critical for bacterial survival.
Anticancer Properties
Several studies have evaluated the anticancer potential of this compound. Notably, it has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the activation of caspases and modulation of cell cycle regulators. In a study utilizing the NCI-60 cell line panel, the compound demonstrated cytotoxic effects with a GI50 value indicating significant growth inhibition in multiple cancer types.
Case Studies
-
In Vitro Study on Cancer Cell Lines
- A recent study evaluated the cytotoxic effects of this compound on human colorectal carcinoma (HCT116) and breast cancer (MCF7) cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values of 12 μM for HCT116 and 15 μM for MCF7 cells.
- Table 1: Cytotoxicity Results
Cell Line IC50 (μM) HCT116 12 MCF7 15 A549 (Lung) 18
-
Antimicrobial Efficacy
- Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.
- Table 2: Antimicrobial Activity
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64
Q & A
Q. What are the common synthetic routes for 2-Bromo-6-methylpyrimidin-4(3H)-one?
Methodological Answer: The synthesis often involves bromination of precursor pyrimidinones or multicomponent reactions. For example, bromination of 6-methylpyrimidin-4(3H)-one using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., dichloromethane, 0–25°C) can yield the target compound. Alternatively, one-pot reactions combining aldehydes, urea derivatives, and catalysts (e.g., trifluoroacetic acid) may form the pyrimidinone core, followed by bromination . Optimization of solvent choice (polar aprotic vs. non-polar) and reaction time is critical to minimize side products .
Q. What spectroscopic methods are employed to characterize this compound?
Methodological Answer: Key techniques include:
- 1H-NMR : To confirm substitution patterns and tautomeric states (e.g., keto-enol tautomerism). Peaks near δ 2.5–3.0 ppm often indicate methyl groups, while aromatic protons appear downfield .
- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and N–H vibrations (~3200 cm⁻¹) .
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns, particularly for bromine isotope signatures (e.g., M+2 peaks) .
Q. How is the purity of the compound assessed in research settings?
Methodological Answer: Purity is evaluated via HPLC (reverse-phase C18 columns, UV detection at 254 nm) and elemental analysis (C, H, N content). Residual solvents are quantified using GC-MS , while TLC (silica gel, ethyl acetate/hexane eluent) provides rapid qualitative checks. Consistent melting points and spectroscopic data across batches further validate purity .
Q. What are the key solubility considerations for experimental handling?
Methodological Answer: The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Solubility in alcohols (e.g., methanol, ethanol) varies with temperature. For biological assays, DMSO stock solutions (10 mM) are standard, but sonication or heating (40–60°C) may be required to dissolve fully. Precipitation in aqueous buffers necessitates controlled dilution .
Q. What are the typical reaction conditions for bromination in pyrimidinone derivatives?
Methodological Answer: Bromination is achieved using NBS in acetonitrile or Br₂ in dichloromethane, often under inert atmospheres. Catalysts like FeCl₃ or AlCl₃ enhance regioselectivity. Reaction monitoring via TLC or in-situ NMR ensures completion without over-bromination. Post-reaction quenching (e.g., Na₂S₂O₃) and purification (column chromatography, recrystallization) are essential .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement determines bond lengths, angles, and tautomeric states. For example, the keto form dominates in the solid state, with Br···O halogen bonding influencing packing. Mercury software visualizes intermolecular interactions (e.g., hydrogen bonds, π-stacking) and validates disorder models .
Q. What methodologies address discrepancies between spectroscopic and crystallographic data?
Methodological Answer: Discrepancies (e.g., NMR vs. XRD tautomer ratios) arise from dynamic equilibria in solution. To resolve:
Q. How to optimize regioselectivity in substitution reactions involving the bromine moiety?
Methodological Answer: Regioselective substitution at C2 vs. C6 positions is controlled by:
Q. What computational methods predict hydrogen bonding patterns affecting crystallization?
Methodological Answer: Graph set analysis (Etter’s formalism) classifies hydrogen-bonding motifs (e.g., R₂²(8) rings). Mercury’s Materials Module identifies common packing motifs (e.g., herringbone vs. layered structures) from CSD data. Molecular dynamics simulations (e.g., GROMACS) model solvent effects on nucleation .
Q. How to design experiments to analyze competing reaction pathways in its synthesis?
Methodological Answer: Use Design of Experiments (DoE) to vary parameters (temperature, solvent, catalyst loading). For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
